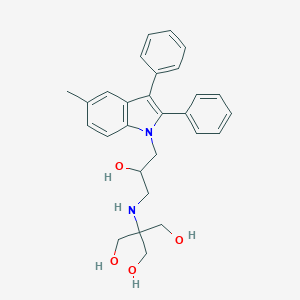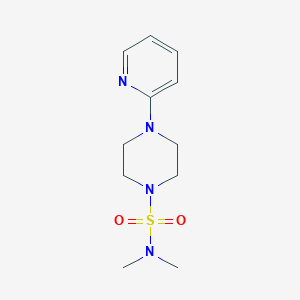
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine, also known as MN-64, is a novel piperazine-based compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have promising results in studies related to depression and anxiety.
Mechanism of Action
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, this compound can improve mood and reduce symptoms of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In addition to its effects on serotonin levels, this compound has been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine. This suggests that this compound may have a broader effect on brain function than traditional SSRIs.
Advantages and Limitations for Lab Experiments
One advantage of using 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine in lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the specific effects of serotonin on brain function without the confounding effects of other neurotransmitters. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine. One area of interest is its potential use as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to understand the long-term effects of this compound on brain function and behavior. Finally, there is interest in developing new compounds based on the structure of this compound that may have improved pharmacological properties.
Synthesis Methods
The synthesis of 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves several steps, including the reaction of 4-methoxynaphthalene with piperazine to form 1-(4-methoxynaphthalen-1-yl)piperazine. This is followed by the reaction of the resulting compound with trifluoromethylphenylsulfonyl chloride to form the final product, this compound.
Scientific Research Applications
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine has been studied extensively in the field of neuroscience, particularly in relation to its potential as a treatment for depression and anxiety. Studies have shown that this compound is a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting this transporter, this compound increases the levels of serotonin in the brain, which has been shown to have a positive effect on mood and anxiety.
properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c1-30-20-9-10-21(19-8-3-2-7-18(19)20)31(28,29)27-13-11-26(12-14-27)17-6-4-5-16(15-17)22(23,24)25/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVBOWXXFAUJTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B503015.png)



![Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate](/img/structure/B503021.png)


![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)


![N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B503033.png)


